molecular formula C16H13BrClNO3 B13537308 [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate CAS No. 556014-90-5

[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13537308
CAS No.: 556014-90-5
M. Wt: 382.63 g/mol
InChI Key: HOKVAHYSBQTBQX-UHFFFAOYSA-N
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Description

[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common route includes the following steps:

    Formation of the 4-(4-Bromophenyl)-4-oxobutyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with 2-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The primary product would be the corresponding alcohol.

    Oxidation: Products could include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Bromophenyl)-4-oxobutyl] 2-hydroxypyridine-3-carboxylate
  • [4-(4-Bromophenyl)-4-oxobutyl] 2-methylpyridine-3-carboxylate
  • [4-(4-Bromophenyl)-4-oxobutyl] 2-aminopyridine-3-carboxylate

Uniqueness

Compared to similar compounds, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is unique due to the presence of both bromophenyl and chloropyridine moieties. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

556014-90-5

Molecular Formula

C16H13BrClNO3

Molecular Weight

382.63 g/mol

IUPAC Name

[4-(4-bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)14(20)4-2-10-22-16(21)13-3-1-9-19-15(13)18/h1,3,5-9H,2,4,10H2

InChI Key

HOKVAHYSBQTBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCCCC(=O)C2=CC=C(C=C2)Br

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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